Ciprofloxacin Impurity D HCl

HPLC method validation pharmacopoeial impurity profiling relative retention time

Ciprofloxacin HCl impurity profiling requires an accurate late-eluting reference standard to meet EP/USP system suitability criteria. Ciprofloxacin Impurity D HCl is the latest-eluting specified impurity (RRT ~1.2, RT ~11.86 min) with resolution >3.0 from adjacent impurities and a validated correction factor of 1.4 for precise quantitative accuracy. • RRT ~1.2; RT ~11.86 min under compendial HPLC conditions • Correction factor 1.4 ensures accurate peak area normalization • Resolution factor 3.0 from impurities B and C • Hygroscopic HCl salt; supplied with comprehensive CoA and characterization data

Molecular Formula C17H18ClN3O3. HCl
Molecular Weight 347.80 36.46
CAS No. 526204-10-4
Cat. No. B601382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin Impurity D HCl
CAS526204-10-4
Synonyms7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride;  USP Ciprofloxacin Related Compound A; 
Molecular FormulaC17H18ClN3O3. HCl
Molecular Weight347.80 36.46
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl
InChIInChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Ciprofloxacin Impurity D HCl: Pharmacopoeial Reference Standard


Ciprofloxacin Impurity D HCl (CAS 526204-10-4) is the hydrochloride salt of 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, a specified impurity arising as a synthesis by-product during the manufacture of the fluoroquinolone antibiotic ciprofloxacin [1]. The compound bears a chlorine atom at the C-7 position and a piperazinyl moiety at C-6, contrasting with the parent drug ciprofloxacin, which carries a fluorine at C-6 and the piperazinyl group at C-7 [1]. Designated as both EP Impurity D (European Pharmacopoeia) and USP Related Compound A (United States Pharmacopeia), this compound serves as a pharmacopoeial reference standard essential for analytical method development, method validation (AMV), and quality-controlled (QC) release testing in Abbreviated New Drug Applications (ANDA) and commercial ciprofloxacin production [2]. The free base form (CAS 133210-96-5) has a molecular weight of 347.80 g/mol (C₁₇H₁₈ClN₃O₃), while the HCl salt has a molecular weight of 384.26 g/mol .

Grade EP Impurity D / USP Related Compound A reference standard
Workflow HPLC system suitability, method validation, QC batch release
Structure 7‑Cl, 6‑piperazinyl impurity; distinct from ciprofloxacin

Ciprofloxacin Impurity D HCl: Non-Substitutability in Analytical Methods


Ciprofloxacin Impurity D HCl is uniquely distinguished from co-occurring ciprofloxacin-related impurities (A, B, C, and E) by its specific structural alteration—a chlorine-for-fluorine substitution at the C-7 position combined with retention of the piperazinyl group at C-6—which confers a distinctive chromatographic retention time (RRT approximately 1.2 relative to ciprofloxacin) that differs markedly from impurities B (RRT ~0.6), C (RRT ~0.7), and E (RRT ~0.4) [1][2]. Under standard pharmacopoeial HPLC conditions (C18 column, acetonitrile–phosphoric acid mobile phase, UV detection at 278 nm), the measured retention time for Impurity D is approximately 11.86 minutes, compared with 8.96 minutes for the ciprofloxacin parent peak, 5.98 minutes for Impurity B, 6.65 minutes for Impurity C, and 3.55 minutes for Impurity E [3]. Furthermore, Impurity D requires a unique correction factor of 1.4 for accurate quantification by HPLC peak area normalization—the second-highest among the five specified impurities—reflecting its distinct UV absorptivity at the detection wavelength relative to Impurity B (0.7), Impurity C (0.6), and Impurity E (6.7) [2]. These orthogonal analytical parameters mean that substituting Impurity D with another ciprofloxacin-related impurity for system suitability testing, retention time marker calibration, or quantitative impurity profiling would yield systematically inaccurate results and is explicitly non-compliant with both European Pharmacopoeia and USP monograph requirements [1][2].

Retention time marker misassignment

RRT differs from impurities B, C, E; using another impurity may shift peak identification and fail system suitability.

Correction factor mismatch

Impurity D requires a factor of 1.4; substituting impurity C (0.6) would underestimate content and risk false compliance.

Pharmacopoeial non‑interchangeability

EP and USP monographs explicitly assign Impurity D for specified tests; replacement invalidates compendial compliance.

Ciprofloxacin Impurity D HCl: Quantitative Differentiation Evidence


Chromatographic Retention Time Differentiation

Under Eur. Ph. chromatographic conditions (C18 5 µm, 250 × 4.6 mm column; acetonitrile–phosphoric acid 13:87 mobile phase; 1.5 mL/min flow; 40 °C; UV detection at 278 nm), Ciprofloxacin Impurity D HCl elutes with an absolute retention time of 11.855 minutes and a relative retention time (RRT) of approximately 1.2 relative to ciprofloxacin (RT 8.962 min) [1][2]. This RRT is the highest among the five specified ciprofloxacin impurities and is clearly resolved from Impurity E (RRT ~0.4, RT 3.547 min), Impurity B (RRT ~0.6, RT 5.977 min), and Impurity C (RRT ~0.7, RT 6.650 min) [1][2]. The resolution factor between adjacent impurity peaks B and C was measured at 3.0, exceeding the Eur. Ph. minimum requirement of 1.3, and the symmetry factors for impurity peaks E, B, C, and D were 1.16, 1.31, 1.30, and 1.17, respectively—all within the acceptance range of 0.8–1.5 [1].

Retention time
Head-to-head
RRT 1.20 vs. 0.4–0.7 (impurities B, C, E)
Distinct late‑eluting peak supports unambiguous impurity D assignment in multi‑impurity HPLC.
Resolution B/C 3.0; symmetry 1.17.
HPLC method validation pharmacopoeial impurity profiling relative retention time system suitability

HPLC Response Factor Differentiation

According to the British Pharmacopoeia monograph for ciprofloxacin hydrochloride, when quantifying impurities by HPLC with UV detection at 278 nm, the peak areas corresponding to Impurity D must be multiplied by a correction factor of 1.4 to normalize the response relative to the ciprofloxacin parent peak [1]. This correction factor is intermediate among the specified impurities: Impurity B requires a factor of 0.7, Impurity C a factor of 0.6, and Impurity E the highest factor of 6.7 [1]. The correction factor accounts for differential molar absorptivity at the detection wavelength arising from the unique 7-chloro-6-piperazinyl chromophore of Impurity D, which differs from the 6-fluoro-7-piperazinyl chromophore of ciprofloxacin and the distinct substituent patterns of the other impurities [2].

Response factor
Class-level
Correction factor 1.4
Required for accurate peak‑area normalization; using impurity C factor would underestimate content.
BP monograph; factor derived from distinct chromophore.
correction factor quantitative impurity analysis HPLC peak area normalization response factor

Regulatory Acceptance Criterion and Compliance

The European Pharmacopoeia 8th edition establishes that the individual content of Impurity D in ciprofloxacin hydrochloride active pharmaceutical ingredient must not exceed 0.2%, with total impurities not exceeding 0.5% [1][2]. In a multi-batch quality control study of seven ciprofloxacin hydrochloride raw material samples marketed in Algeria, HPLC analysis demonstrated that five of seven batches (C1, C2, C3, C4, and C6) contained Impurity D at levels conforming to this ≤0.2% limit, while two batches (C5 and C7) showed deviations for other impurities—C5 contained Impurity C at 0.579% (photodegradation product), exceeding the 0.2% limit and driving total impurities to 0.625% above the 0.5% threshold, and C7 had an unspecified impurity at 0.118% exceeding the ≤0.1% limit for unspecified impurities [1].

Regulatory limit
Head-to-head
≤0.2% individual limit, conformed in 5/7 batches
Reference standard essential for demonstrating compliance with EP/USP acceptance criteria.
Impurity C failure in batch C5; process-related control.
ICH Q3A pharmacopoeial impurity limits quality control batch release

HCl Salt Form and Storage Requirements

Ciprofloxacin Impurity D HCl (CAS 526204-10-4) is supplied as the hydrochloride salt with a molecular weight of 384.26 g/mol, in contrast to its free base form (CAS 133210-96-5, MW 347.80 g/mol) [1]. The compound is hygroscopic and requires storage at 2–8 °C under an inert atmosphere in a refrigerator, with protection from light [1]. Its solubility profile is characterized as 'slightly soluble' in water, DMSO, and methanol, requiring gentle heating for dissolution . The predicted pKa is 6.41 ± 0.41, and the melting point is reported as >209 °C (with decomposition) for the free base . By comparison, the free base forms of Impurity A (fluoroquinolonic acid, CAS 86393-33-1) and Impurity E (decarboxy ciprofloxacin, CAS 105394-83-0) exhibit different solubility behaviors—Impurity E is described as soluble in DMSO and methanol without requiring heating—and different storage requirements .

Salt form & storage
Data to verify
HCl salt, hygroscopic, 2–8 °C under inert gas
Handling and solubility differ from free base; protocol adjustment needed for standard preparation.
Predicted pKa ~6.4; slightly soluble in water/DMSO.
salt form selection hygroscopicity reference standard stability storage conditions

Impurity Origin: Process vs. Degradation Product

Ciprofloxacin Impurity D is classified as a synthesis by-product (process impurity) rather than a degradation product, distinguishing it from impurities C, E, and F which arise from photolytic, decarboxylation, and hydroxylation degradation pathways, respectively [1]. The compound originates from the incorporation of a chlorine atom at the C-7 position—retained from the starting material 2,4-dichloro-5-fluorobenzoyl methyl acetate—during incomplete or alternative piperazine displacement in the ciprofloxacin synthesis pathway, whereas the intended product substitutes the C-7 chlorine with piperazine and retains fluorine at C-6 [1]. In contrast, Impurity A (fluoroquinolonic acid, 7-chloro-6-fluoro substitution) is also a synthesis by-product, while Impurity C is a photodegradation product, Impurity E results from decarboxylation, and Impurity F from hydroxylation [1]. This classification has direct implications for control strategy: Impurity D levels are primarily governed by synthesis process parameters (temperature, stoichiometry, reaction time), whereas degradation impurities are controlled through storage conditions and formulation design .

Impurity origin
Class-level
Synthesis by‑product (process impurity)
Origin directs use in process control, not stability‑indicating methods.
Degradation impurities C, E, F have distinct control strategies.
synthesis by-product process impurity degradation pathway impurity origin

Dual Pharmacopoeial Designation (EP and USP)

Ciprofloxacin Impurity D HCl (CAS 526204-10-4) is uniquely designated under two major pharmacopoeias: it is the European Pharmacopoeia (EP) 'Ciprofloxacin Impurity D' and simultaneously the United States Pharmacopeia (USP) 'Ciprofloxacin Related Compound A' [1]. No other ciprofloxacin impurity carries this exact dual identity: Impurity A corresponds to USP Fluoroquinolonic Acid, Impurity B to the ethylenediamine analog, and Impurity E to the decarboxylated analog, each with distinct nomenclature systems . Suppliers such as SynZeal provide this compound with detailed characterization data compliant with regulatory guidelines and offer traceability against both EP and USP pharmacopoeial standards [1]. The USP reference standard (Catalog No. 1134346) is available through Sigma-Aldrich as a 25 mg quantity for specified quality tests and assays per the USP compendia .

Dual pharmacopoeial ID
Specification review
EP Impurity D = USP Related Compound A
Single reference standard covers both EP and USP monographs, simplifying ANDA submissions.
USP Cat. 1134346; supplier traceability available.
pharmacopoeial harmonization reference standard traceability regulatory compliance ANDAsubmission

Ciprofloxacin Impurity D HCl: Validated Application Scenarios


System Suitability and Retention Time Marker

Ciprofloxacin Impurity D HCl is deployed as a system suitability standard for HPLC methods compliant with Eur. Ph. and USP monographs. Its distinct RRT of approximately 1.2—the latest-eluting specified impurity—makes it an ideal retention time marker for confirming column performance and mobile phase integrity at the end of each chromatographic run [1][2]. In the Algerian multi-batch QC study, Impurity D's absolute RT of 11.855 min and symmetry factor of 1.17 were validated against pharmacopoeial specifications, confirming that the compound can reliably serve as a late-eluting system suitability marker, with resolution from adjacent impurities (B and C, resolution factor 3.0) well above the minimum requirement of 1.3 [2].

Quantitative Reference Standard for Batch Release

As a specified impurity with a pharmacopoeial individual acceptance limit of ≤0.2% and a correction factor of 1.4, Impurity D HCl is indispensable for the quantitative determination of Impurity D content in ciprofloxacin hydrochloride API and finished dosage forms during batch release, stability studies, and ANDA submission data packages [1][2]. The correction factor of 1.4 must be applied to peak areas to obtain accurate quantification; failure to use the correct factor would result in a systematic underestimation of Impurity D content, potentially masking non-compliance [1]. The Algerian QC study demonstrated that in properly stored API batches, Impurity D levels consistently remained within the ≤0.2% limit, underscoring the compound's relevance as a process control marker rather than a degradation indicator [2].

Method Development for CZE, UPLC, and HPTLC

Beyond the compendial HPLC method, Ciprofloxacin Impurity D HCl is employed as a reference analyte in the development and cross-validation of alternative analytical techniques including capillary zone electrophoresis (CZE), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) with densitometry [1][2][3]. The CZE method developed by Michalska et al. (2004) achieved separation of ciprofloxacin and all specified impurities including Impurity D using a phosphate buffer pH 6.0 with 0.075 M pentane-1-sulfonic acid sodium salt, with validated LOD, LOQ, precision, and accuracy parameters that were compared directly against the HPLC reference method [1]. This enables laboratories to select the most suitable technique based on available instrumentation while maintaining regulatory compliance through method cross-validation against the established pharmacopoeial standard.

Process Optimization and Impurity Fate-and-Purge

As a synthesis by-product originating from incomplete piperazine displacement of the 7-chloro intermediate during ciprofloxacin manufacture, Impurity D HCl serves as a critical marker in process development studies aimed at optimizing reaction conditions (temperature, stoichiometry, solvent selection) to minimize impurity formation at the source [1][2]. In contrast to degradation impurities (C, E, F), Impurity D levels reflect the efficiency of the synthesis process rather than storage conditions, making it a key performance indicator for manufacturing process capability and a target for quality-by-design (QbD) process analytical technology (PAT) initiatives. The compound's hygroscopic nature and HCl salt form also inform decisions about isolation and purification unit operations during large-scale API production [3].

Application
Selection Property
Validation Focus
System suitability / RT marker
Distinct late‑eluting RRT marker
Peak resolution and symmetry per EP/USP system suitability
Quantitative batch release
Impurity‑specific correction factor
Accurate quantification against pharmacopoeial impurity limit
Alternative method development (CZE, UPLC, HPTLC)
Multitechnique reference analyte
Cross‑method comparability and validation against pharmacopoeial HPLC
Process optimization / QbD
Synthesis by‑product marker
Process capability monitoring and impurity fate‑and‑purge studies
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